N~1~-(2,3-DIMETHYLPHENYL)-4-[(4-NITROPHENOXY)METHYL]BENZAMIDE
Overview
Description
N~1~-(2,3-DIMETHYLPHENYL)-4-[(4-NITROPHENOXY)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a benzamide core substituted with a 2,3-dimethylphenyl group and a 4-nitrophenoxy methyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIMETHYLPHENYL)-4-[(4-NITROPHENOXY)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the 4-Nitrophenoxy Methyl Group: The 4-nitrophenoxy methyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide intermediate with 4-nitrophenoxy methyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-DIMETHYLPHENYL)-4-[(4-NITROPHENOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active benzamides.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N1-(2,3-DIMETHYLPHENYL)-4-[(4-NITROPHENOXY)METHYL]BENZAMIDE would depend on its specific biological target. Generally, benzamides can interact with various receptors or enzymes, modulating their activity. The nitro and dimethylphenyl groups may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,3-DIMETHYLPHENYL)BENZAMIDE: Lacks the 4-nitrophenoxy methyl group, potentially altering its biological activity.
4-NITROPHENOXY METHYL BENZAMIDE: Lacks the 2,3-dimethylphenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
N~1~-(2,3-DIMETHYLPHENYL)-4-[(4-NITROPHENOXY)METHYL]BENZAMIDE is unique due to the presence of both the 2,3-dimethylphenyl and 4-nitrophenoxy methyl groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-4-3-5-21(16(15)2)23-22(25)18-8-6-17(7-9-18)14-28-20-12-10-19(11-13-20)24(26)27/h3-13H,14H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXRNHQQVPSNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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